2-Amino-L-tryptophan
Description
Historical Context and Initial Academic Investigations of 2-Amino-L-tryptophan
The discovery of this compound dates back to 1901 by British biochemists Frederick Gowland Hopkins and Sydney W. Cole, who first isolated it from the milk protein casein. biocrates.comacs.org This discovery was a landmark in understanding the composition of proteins and the importance of essential amino acids. biocrates.com A few years later, in 1908, the molecular structure of this compound was determined, and its first laboratory synthesis was achieved by Alexander Ellinger and C. Flamand. nih.govbiocrates.com
Initial academic investigations primarily focused on its fundamental role in protein synthesis and its necessity for normal growth and nitrogen balance in humans. drugbank.com Early studies established it as one of the eight essential amino acids that the human body cannot synthesize and must therefore be obtained from the diet. nih.gov The recognition of this compound as a precursor to the neurotransmitter serotonin (B10506) sparked further research into its physiological and neurological effects.
Current Scholarly Interest and Unresolved Questions Regarding this compound
Current academic interest in this compound is multifaceted, spanning its metabolic pathways, its role in the gut-brain axis, and its therapeutic potential. Researchers are actively exploring its metabolism through the kynurenine (B1673888) pathway, which accounts for over 95% of its degradation and has implications for immune response and neurodegenerative diseases. wikipedia.orgnih.gov The discovery of new catabolic pathways in bacteria continues to expand our understanding of its metabolic fate. nih.gov
A significant area of ongoing research is the manipulation of this compound levels to study its effects on brain serotonin synthesis and, consequently, on mood and social behavior. wikipedia.org Techniques like acute tryptophan depletion (ATD) are well-established methods in translational brain research to investigate the impact of reduced serotonin synthesis. foodandnutritionresearch.netfoodandnutritionresearch.net
Despite decades of research, several questions surrounding this compound remain unresolved. The precise contribution of its catabolism to NAD+ synthesis during inflammation and infection is still largely unexplored. frontiersin.org Furthermore, while its role as a precursor to serotonin is well-documented, the full extent of its influence on various psychiatric disorders continues to be an area of active investigation, with the aim of developing more targeted therapeutic strategies. nih.gov The complex interplay between dietary intake of this compound, its transport across the blood-brain barrier, and its subsequent neurological effects presents a continuing challenge for researchers. nih.gov
Interactive Data Tables
Properties of this compound
| Property | Value |
| Systematic IUPAC Name | 2-Amino-3-(1H-indol-3-yl)propanoic acid wikipedia.org |
| Chemical Formula | C11H12N2O2 wikipedia.org |
| Molar Mass | 204.229 g·mol−1 wikipedia.org |
| CAS Number | 73-22-3 wikipedia.org |
| Solubility in water (25 °C) | 11.4 g/L wikipedia.org |
| pKa (carboxyl) | 2.38 wikipedia.org |
| pKa (amino) | 9.39 wikipedia.org |
Key Research Findings on this compound
| Research Area | Key Finding | Reference |
| Protein Synthesis | It is one of the less common amino acids in proteins but plays important structural or functional roles, such as anchoring membrane proteins. | wikipedia.org |
| Neurotransmitter Synthesis | It is the sole precursor of the neurotransmitter serotonin; its availability directly influences the rate of serotonin synthesis in the brain. | nih.gov |
| Metabolic Pathways | Over 95% of L-tryptophan is metabolized through the kynurenine pathway. It is also a precursor for melatonin (B1676174) and niacin. | wikipedia.org |
| Acute Tryptophan Depletion (ATD) | A research method used to lower brain serotonin synthesis by administering a tryptophan-poor amino acid mixture, allowing for the study of serotonin's role in mood and behavior. | foodandnutritionresearch.netfoodandnutritionresearch.net |
| Gut Microbiome | Tryptophan metabolism by the gut microbiota produces bioactive metabolites that can influence host health and disease. | biocrates.com |
Properties
Molecular Weight |
220.25 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 Amino L Tryptophan
Chemoenzymatic Synthesis Approaches for 2-Amino-L-tryptophan
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to produce target molecules. nih.govnih.gov This hybrid approach is particularly valuable for creating complex and stereochemically defined molecules like this compound.
Enzymatic Catalysis in this compound Production
Enzymatic methods are central to the industrial production of L-tryptophan, often utilizing whole-cell biocatalysts or isolated enzymes. researchgate.net The key enzymes in this process are tryptophan synthase (TSase) and tryptophanase (TPase). researchgate.netpnas.org
Tryptophan synthase (EC 4.2.1.20) typically catalyzes the condensation of indole (B1671886) and L-serine to form L-tryptophan. pnas.org This enzyme is a heterodimeric complex, and its efficiency can be significantly enhanced through protein engineering. pnas.org For instance, directed evolution has been used to create a stand-alone TrpB subunit of tryptophan synthase from Pyrococcus furiosus (PfTrpB) with catalytic activity comparable to the native complex. pnas.org
Tryptophanase (EC 4.1.99.1) can also synthesize L-tryptophan from precursors like pyruvate, indole, and ammonia (B1221849), or through β-substitution reactions with L-serine or L-cysteine. researchgate.net The biosynthesis of L-tryptophan in microorganisms like Escherichia coli is a well-established production method, often involving the fermentation of serine and indole. mdpi.comwikipedia.org
| Enzyme | EC Number | Reaction Catalyzed | Precursors |
| Tryptophan Synthase | 4.2.1.20 | Condensation | Indole, L-Serine |
| Tryptophanase | 4.1.99.1 | Condensation/β-substitution | Pyruvate, Indole, Ammonia, L-Serine, L-Cysteine |
Stereoselective and Enantioselective Synthesis of this compound Isomers
The stereochemistry of amino acids is critical for their biological function. Developing methods for the stereoselective synthesis of this compound isomers is an active area of research. Biocatalytic dynamic kinetic resolution (DKR) has emerged as a powerful technique for synthesizing β-branched aromatic amino acids with high diastereoselectivity and enantioselectivity. nih.gov This approach often utilizes thermophilic enzymes that can withstand the necessary reaction conditions. nih.gov
Engineered enzymes, particularly variants of tryptophan synthase, have shown promise in producing non-canonical amino acid analogues with high stereoselectivity. nih.gov For example, a synergistic approach combining photoredox catalysis with pyridoxal (B1214274) radical biocatalysis has been developed for the enantiodivergent synthesis of both L- and D-amino acids. nsf.gov This method relies on engineered PLP enzymes to control the stereochemical outcome. nsf.gov
Total Synthesis Strategies for this compound
Total chemical synthesis provides a versatile route to this compound and its analogs, allowing for the incorporation of modifications not easily achieved through biological methods.
Multi-Step Chemical Pathways for this compound Elaboration
The total synthesis of L-tryptophan and its derivatives often involves complex multi-step pathways. libretexts.org One notable example is the synthesis of C(2)-alpha-D-C-mannosylpyranosyl-L-tryptophan, a C-glycosylated amino acid. nih.gov This synthesis involved the connection of mannose and tryptophan moieties through the ring-opening of a protected anhydro-mannose by a lithiated indole derivative, followed by functional group conversions and deprotection steps. nih.gov
Another strategy involves the enantioselective synthesis of α-amino acid derivatives through the stereoselective alkylation of a homochiral glycine (B1666218) enolate. renyi.hu The Schöllkopf method, which utilizes the alkylation of chiral auxiliaries, is a classic approach for synthesizing substituted tryptophan derivatives. chim.it
Novel Reagent Development for this compound Synthesis
The development of novel reagents is crucial for advancing the chemical synthesis of this compound. For instance, the Salkowski reagent has been utilized in a colorimetric assay to determine the activity of aromatic amino acid aminotransferase by quantifying the formation of indole-3-pyruvate from L-tryptophan. nih.gov
Pre-column derivatization reagents are essential for the chromatographic analysis and separation of tryptophan enantiomers. researchgate.net Reagents like R(-)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (R(-)-DBD-PyNCS) are used for fluorescence derivatization in HPLC. researchgate.net Other derivatization methods for amino acid analysis include the use of phenylisothiocyanate (PITC) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). usp.org
Derivatization and Analog Generation of this compound
The derivatization of this compound is a key strategy for generating analogs with tailored properties for various applications in medicinal chemistry and chemical biology. acs.org
One approach involves the synthesis of novel Schiff bases from L-tryptophan, which have shown potential as antifungal agents. acs.org These compounds are typically formed by reacting L-tryptophan esters with dicarbonyl compounds. acs.org Another strategy focuses on creating fluorescent carbazole-derived α-amino acids that act as structural mimics of tryptophan, which can be incorporated into peptides for spectroscopic studies. rsc.org
Functionalization Strategies for this compound
The functionalization of the tryptophan indole ring is a key strategy for modifying the properties of peptides and proteins. nih.gov The electron-rich nature of the indole nucleus makes it amenable to various chemical transformations, allowing for the introduction of diverse functional groups. nih.gov These modifications can enhance biological activity, improve stability, and facilitate the study of molecular interactions. nih.gov
Late-stage functionalization (LSF) has emerged as a powerful tool for modifying complex molecules like tryptophan-containing peptides. nih.gov This approach allows for the introduction of functional groups at a late stage of the synthesis, providing a direct route to novel derivatives without the need for de novo synthesis. nih.gov For instance, chemoenzymatic methods have been developed to selectively modify the C6 position of the tryptophan indole ring, creating a stable C-C bond. nih.gov This strategy has been successfully applied to both linear and complex cyclic peptides, demonstrating its broad applicability. nih.gov
Another significant functionalization strategy involves transition-metal-catalyzed cross-coupling reactions. Copper-catalyzed Ullmann coupling, for example, enables the arylation of the indole side chain of tryptophan with aryl halides. rsc.org This method exhibits excellent tolerance for various functional groups and offers high chemoselectivity for tryptophan residues, making it a valuable tool for peptide modification. rsc.org The ability to introduce different aryl groups provides a pathway to new peptide-based drugs, diagnostics, and tools for chemical biology. rsc.org
Photochemical methods also offer a metal-free approach to tryptophan functionalization. mdpi.com For example, the C–H benzylation of tryptophan can be achieved through the photochemical activity of an electron-donor-acceptor (EDA) complex formed between tryptophan and benzyl (B1604629) bromides. mdpi.com This reaction proceeds with high efficiency and provides a direct method for introducing benzyl groups onto the indole ring. mdpi.com
Furthermore, multicomponent reactions, such as the Petasis reaction, have been utilized for tryptophan functionalization. cam.ac.ukresearchgate.net This approach allows for the one-pot synthesis of complex molecules by combining multiple starting materials. cam.ac.ukresearchgate.net The tryptophan-mediated Petasis reaction has been successfully employed for peptide stapling and labeling, demonstrating its utility in creating structurally diverse and functionally enhanced peptides. cam.ac.ukresearchgate.net
| Functionalization Strategy | Key Features | Example Reaction |
| Late-Stage Chemoenzymatic Functionalization | Targets the C6 position of the indole ring, creating a stable C-C bond. Applicable to complex linear and cyclic peptides. nih.gov | Selective modification of Trp in peptides using a chemoenzymatic approach. nih.gov |
| Copper-Catalyzed Ullmann Coupling | Arylation of the indole side chain with aryl halides. High functional group tolerance and chemoselectivity. rsc.org | Coupling of tryptophan-containing peptides with various aryl halides. rsc.org |
| Photochemical C-H Benzylation | Metal-free approach utilizing an EDA complex for benzylation of the indole ring. mdpi.com | Reaction of tryptophan with 2,4-dinitrobenzyl bromide under photochemical conditions. mdpi.com |
| Tryptophan-Mediated Petasis Reaction | Multicomponent reaction for peptide stapling and labeling. cam.ac.ukresearchgate.net | Reaction of a tryptophan-containing peptide with a boronic acid and an aldehyde. cam.ac.ukresearchgate.net |
Synthesis of Conformationally Constrained this compound Analogs
Constraining the conformational flexibility of amino acids is a widely used strategy in medicinal chemistry to enhance the potency, selectivity, and metabolic stability of peptides. researchgate.net For tryptophan, this is often achieved by creating cyclic structures that lock the side chain into a specific orientation.
One approach involves the formation of a seven-membered lactam ring, which constrains the tryptophan analog. researchgate.net This can be accomplished through a multi-step synthesis starting from Boc-protected tetrahydro-β-carboline-3-carboxylic acid. researchgate.net Oxidation followed by reductive amination with various amines and amino acid esters, and subsequent ring closure, yields the desired conformationally constrained tryptophan analogs. researchgate.net
Another strategy for creating constrained tryptophan analogs is through Diels-Alder reactions. d-nb.inforesearchgate.net A Lewis acid-catalyzed [4 + 2] cycloaddition between 2-vinylindoles and methyl 2-acetamidoacrylate leads to the formation of tetrahydrocarbazole derivatives. d-nb.inforesearchgate.net These derivatives, which are essentially constrained tryptophan analogs, can be further modified to yield a library of compounds with a free amino acid function at the C-3 position. d-nb.inforesearchgate.net
The synthesis of prolinohomotryptophan derivatives provides another avenue to conformationally constrained analogs. nih.gov A methodology based on amino-zinc-ene-enolate cyclization has been developed for this purpose. nih.gov These constrained analogs have shown significantly higher potency as inhibitors of DNA methyltransferase 1 (DNMT1) compared to the parent compound, N-phthaloyl-l-tryptophan. nih.gov
| Synthetic Approach | Key Intermediate/Reaction | Resulting Constrained Analog |
| Lactam Formation | Boc-protected 2'-formyl tryptophan | 4-amino-3-oxo-tetrahydroazepino[3,4-b]indoles researchgate.net |
| Diels-Alder Reaction | 2-vinylindoles and methyl 2-acetamidoacrylate | 3-amino-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid derivatives d-nb.inforesearchgate.net |
| Amino-zinc-ene-enolate Cyclization | Prolinohomotryptophan derivatives | Conformationally constrained N-phthaloyl-l-tryptophan analogs nih.gov |
Incorporation of this compound into Peptidic Scaffolds
The incorporation of this compound and its analogs into peptide scaffolds is a crucial step in developing new therapeutic peptides and probes. acs.orgresearchgate.net Solid-phase peptide synthesis (SPPS) is the most common method used for this purpose. acs.orgresearchgate.net
The tryptophan-mediated Petasis reaction is another powerful tool for incorporating tryptophan into peptidic scaffolds in a multicomponent fashion. cam.ac.ukresearchgate.net This method can be applied in both solution and solid-phase synthesis and allows for the creation of stapled peptides, where the peptide is cyclized to enhance its stability and conformational rigidity. cam.ac.ukresearchgate.net
Furthermore, fluorescent analogs of L-tryptophan have been synthesized and successfully incorporated into peptides. acs.orgresearchgate.net For example, an L-tryptophan analog bearing a 2-(2-furyl)-3-hydroxychromone aromatic moiety was incorporated into the HIV-1 nucleocapsid protein. acs.orgresearchgate.net This fluorescent analog acts as a sensitive probe for studying peptide-nucleic acid interactions. acs.orgresearchgate.net
| Incorporation Method | Key Feature | Application |
| Solid-Phase Peptide Synthesis (SPPS) | Standard method for peptide synthesis. acs.orgresearchgate.net | General incorporation of tryptophan and its analogs into peptides. acs.orgresearchgate.net |
| Modified Solid-Phase Intermediate | Compatible with ozone-sensitive residues like tryptophan. mdpi.com | Synthesis of biomimetic scaffolds containing tryptophan. mdpi.com |
| Tryptophan-Mediated Petasis Reaction | Multicomponent reaction for peptide stapling. cam.ac.ukresearchgate.net | Creation of conformationally constrained and labeled peptides. cam.ac.ukresearchgate.net |
| Incorporation of Fluorescent Analogs | Introduction of environmentally sensitive fluorescent probes. acs.orgresearchgate.net | Probing peptide-nucleic acid interactions. acs.orgresearchgate.net |
Biosynthetic Pathways and Metabolic Intermediacy of 2 Amino L Tryptophan
Investigation of 2-Amino-L-tryptophan in Microbial Biosynthesis
Microorganisms, particularly bacteria, have been model systems for elucidating the biosynthesis of aromatic amino acids. nih.gov The pathway to L-tryptophan is a highly regulated, multi-step process converting chorismate into the final amino acid product. mdpi.comfrontiersin.org
The formation of L-tryptophan from chorismate in prokaryotes is catalyzed by a series of enzymes encoded by the trp genes. khanacademy.org This pathway involves the sequential conversion of intermediates, with each step facilitated by a specific enzyme.
The process begins with Anthranilate synthase (AS) , encoded by trpE and trpG. This enzyme catalyzes the conversion of chorismate to anthranilate, which is the committed step in the tryptophan biosynthetic pathway. frontiersin.orgfrontiersin.org Next, Anthranilate phosphoribosyltransferase (PAT) , the product of the trpD gene, condenses anthranilate with phosphoribosyl pyrophosphate (PRPP) to form phosphoribosylanthranilate. nih.govnih.gov This is followed by a rearrangement and decarboxylation reaction catalyzed by Phosphoribosylanthranilate isomerase (PRAI) and Indole-3-glycerol-phosphate synthase (IGPS) , encoded by trpF and trpC respectively, to produce indole-3-glycerol phosphate (B84403) (IGP). frontiersin.org In some bacteria like Escherichia coli, these two enzymatic activities are fused into a single bifunctional protein. frontiersin.org The final step is catalyzed by Tryptophan synthase (TS) , a heterotetrameric complex composed of two α-subunits (trpA) and two β-subunits (trpB). This enzyme first cleaves IGP to indole (B1671886) and glyceraldehyde-3-phosphate, and then catalyzes the condensation of indole with serine to yield L-tryptophan. wikipedia.orgfrontiersin.org
| Enzyme | Gene(s) | Function in L-tryptophan Biosynthesis |
|---|---|---|
| Anthranilate synthase (AS) | trpE, trpG | Converts chorismate to anthranilate. frontiersin.orgfrontiersin.org |
| Anthranilate phosphoribosyltransferase (PAT) | trpD | Converts anthranilate to phosphoribosylanthranilate. nih.govnih.gov |
| Phosphoribosylanthranilate isomerase (PRAI) | trpF | Converts phosphoribosylanthranilate to 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate. |
| Indole-3-glycerol-phosphate synthase (IGPS) | trpC | Converts the product of PRAI to indole-3-glycerol phosphate (IGP). frontiersin.org |
| Tryptophan synthase (TS) | trpA, trpB | Catalyzes the final step, converting IGP and serine to L-tryptophan. wikipedia.orgnih.gov |
The biosynthesis of L-tryptophan in prokaryotes is tightly regulated to prevent the wasteful production of this energetically expensive amino acid. frontiersin.org In E. coli, the genes encoding the biosynthetic enzymes are clustered together in the trp operon, which is controlled by two primary mechanisms: repression and attenuation. khanacademy.org
The primary regulatory mechanism involves the Trp repressor , a protein encoded by the trpR gene, which is located separately from the operon. frontiersin.orgkhanacademy.org The Trp repressor protein itself is synthesized in an inactive form. khanacademy.org When intracellular levels of L-tryptophan are high, tryptophan acts as a corepressor, binding to the Trp repressor. khanacademy.org This binding event causes a conformational change in the repressor, activating it and enabling it to bind to the operator region of the trp operon. wikipedia.orgkhanacademy.org This binding blocks RNA polymerase from transcribing the operon's genes, thus shutting down the biosynthetic pathway in a classic example of negative feedback. wikipedia.orgkhanacademy.org In addition to the Trp repressor, other regulators like the TyrR repressor can also negatively influence the expression of genes in the aromatic amino acid biosynthesis pathways. mdpi.comfrontiersin.org
A second layer of regulation, known as attenuation , provides a finer degree of control. khanacademy.org This mechanism is dependent on the coupling of transcription and translation. When tryptophan levels are high, translation of a leader peptide at the beginning of the trp mRNA transcript proceeds rapidly, causing the formation of a terminator hairpin loop in the mRNA. This structure prematurely halts transcription. khanacademy.org Conversely, when tryptophan is scarce, the ribosome stalls at tryptophan codons in the leader sequence, allowing an alternative, anti-terminator hairpin to form, which permits transcription to continue. khanacademy.org
Enzymology of this compound Formation in Prokaryotes
Role of this compound as a Natural Product Precursor
L-tryptophan is a fundamental building block for a wide range of structurally diverse and biologically active secondary metabolites, often referred to as natural products. frontiersin.orgnih.gov These molecules are not essential for the primary growth of the organism but often confer advantages for survival, communication, or defense. nih.gov
L-tryptophan serves as the starting point for numerous biosynthetic pathways leading to complex molecules. One major class of L-tryptophan-derived natural products is the indole alkaloids . nih.govnih.gov For example, the biosynthesis of the psychedelic compound psilocybin in Psilocybe mushrooms involves the decarboxylation of L-tryptophan as a key initial step. nih.gov
Another significant group is the bisindole alkaloids , which are typically formed from the dimerization of two L-tryptophan molecules. nih.gov The enzymatic pathways that construct these molecules demonstrate remarkable chemical transformations to generate complex skeletons like the violacein (B1683560) core. nih.gov
Furthermore, L-tryptophan can be catabolized through various pathways that also yield important intermediates. The kynurenine (B1673888) pathway is a major route for tryptophan degradation in many organisms, including some bacteria. asm.orgnih.govnih.gov This pathway converts tryptophan into intermediates that can eventually lead to the synthesis of NAD (nicotinamide adenine (B156593) dinucleotide). asm.org In other microbial pathways, the enzyme tryptophanase degrades L-tryptophan directly into indole, pyruvate, and ammonia (B1221849). researchgate.netnih.govtandfonline.com Indole itself is a signaling molecule and a precursor for other derivatives. wikipedia.orgresearchgate.net
The structural diversity of L-tryptophan-derived secondary metabolites is vast. Research continues to identify novel compounds from various microbial sources. Examples include pigments, antibiotics, and other pharmacologically active molecules.
| Natural Product | General Class | Source Organism (Example) |
|---|---|---|
| Violacein | Bisindole Alkaloid / Pigment | Chromobacterium violaceum |
| Indigo | Indigoid Pigment | Engineered E. coli |
| Psilocybin | Indole Alkaloid | Psilocybe species (fungi) nih.gov |
| Indole-3-acetic acid (IAA) | Auxin / Phytohormone | Various plant-associated bacteria frontiersin.org |
| Indirubin | Bisindole Alkaloid | Various bacteria, including engineered strains frontiersin.org |
| Indole-3-propionic acid (IPA) | Indole derivative | Clostridium sporogenes wikipedia.org |
Pathways Involving this compound in Secondary Metabolite Synthesis
Theoretical Models of this compound Metabolic Fate in Microorganisms
In a microbial cell, L-tryptophan stands at a metabolic crossroads, and its fate is determined by the physiological needs of the organism. Theoretical and conceptual models of metabolism help to understand how a cell allocates this valuable resource. The principal fates of L-tryptophan are incorporation into proteins, catabolism for energy and building blocks, and conversion into specialized secondary metabolites.
The primary and most fundamental role of L-tryptophan is as a constituent of protein synthesis. nih.gov Because it is the least abundant of all amino acids in the cell, its availability can be a rate-limiting factor for protein production. nih.gov
When L-tryptophan is present in excess of the requirements for protein synthesis, catabolic pathways are activated. The kynurenine pathway represents a major catabolic route, breaking down tryptophan and ultimately feeding into central metabolism. asm.orgnih.gov Another significant catabolic route is its degradation by tryptophanase into indole, pyruvate, and ammonia. nih.govtandfonline.com This not only removes excess tryptophan but also generates pyruvate, which can enter central energy-generating pathways, and indole, a key bacterial signaling molecule that can influence processes like biofilm formation. nih.govtandfonline.com
The diversion of L-tryptophan into secondary metabolism is also tightly controlled. The synthesis of natural products like antibiotics or pigments often occurs under specific environmental conditions or at particular growth phases, where these molecules provide a selective advantage. nih.gov The genetic regulation of these pathways ensures that the cell's resources are channeled into producing these complex molecules only when necessary. For instance, in Psilocybe mushrooms, the genes for L-tryptophan biosynthesis are upregulated concurrently with the genes for psilocybin synthesis, demonstrating a coordinated effort to route the amino acid toward natural product formation. nih.gov The interplay between these pathways—biosynthesis, protein incorporation, catabolism, and secondary metabolite production—forms a complex metabolic network that is balanced to optimize microbial growth and survival.
Structural and Conformational Analysis of 2 Amino L Tryptophan and Its Bioconjugates
Spectroscopic Characterization Techniques for 2-Amino-L-tryptophan
A variety of spectroscopic methods are employed to probe the structural features of this compound and its derivatives, each providing unique insights into its molecular architecture and behavior in different environments.
Advanced NMR Spectroscopy for Structural Elucidation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of this compound. By analyzing coupling constants, nuclear Overhauser effects (NOEs), and lanthanide-induced shifts, researchers can deduce the populations of different conformers in solution. colab.ws Studies have shown that in solution, one dominant conformer exists where the side-chain is trans to the carboxylic acid group and the indole (B1671886) ring is perpendicular to the Cα–Cβ bond. colab.ws This preferred conformation in solution shares similarities with the dihedral angles observed for tryptophan residues within protein crystal structures. colab.ws
Recent advancements, such as photo-chemically induced dynamic nuclear polarization (photo-CIDNP) enhanced NMR, have enabled the detection of this compound and other amino acids in complex biological fluids like human urine and serum with high sensitivity and a clean, background-free spectral output. acs.org This technique has been shown to hyperpolarize specific protons of tryptophan, providing distinct absorptive and emissive signals that aid in its identification and characterization within complex mixtures. acs.org Furthermore, specialized pulse sequences like ¹³C PREPRINT have been developed for the ultra-sensitive detection of Hα-Cα pairs in tryptophan, which is crucial for characterizing the backbone secondary structure of proteins. researchgate.net
Table 1: Experimentally Determined ¹³C Chemical Shifts and Coupling Constants for L-tryptophan
| Atom | Chemical Shift (ppm) | Coupling Constant (Hz) |
| Cα | 55.7 | J(Cα, Hα) = 143.5 |
| Cβ | 27.8 | J(Cβ, Hβ) = 127.5 |
| Cγ | 109.8 | - |
| Cδ1 | 124.3 | J(Cδ1, Hδ1) = 184.0 |
| Cδ2 | 127.8 | - |
| Cε2 | 121.7 | - |
| Cε3 | 118.8 | J(Cε3, Hε3) = 160.0 |
| Cζ2 | 111.8 | J(Cζ2, Hζ2) = 160.0 |
| Cζ3 | 118.8 | - |
| Cη2 | 136.5 | - |
Source: Adapted from experimental data determined in 90% H₂O and 10% D₂O at room temperature. researchgate.net
Vibrational and Electronic Spectroscopy of this compound Derivatives
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the bonding and functional groups within this compound. The IR spectrum of zwitterionic tryptophan shows characteristic bands for the asymmetric bending of the protonated amine group (NH₃⁺) around 1664 cm⁻¹ and the asymmetric stretching of the deprotonated carboxylic acid group (COO⁻) around 1586 cm⁻¹. researchgate.net The band at 1352 cm⁻¹ is attributed to the C-N vibration of the indole group. researchgate.net
Electronic spectroscopy, particularly using techniques like resonantly enhanced two-photon ionization (R2PI) and laser-induced fluorescence (LIF) in supersonic expansions, has been instrumental in studying the electronic structure of tryptophan and its derivatives. bgsu.eduaip.orgepfl.chaip.org These studies have revealed the presence of multiple conformers in the gas phase. aip.org Some derivatives, such as tryptophan amide, exhibit significant low-frequency vibrational progressions in their electronic spectra, which is correlated with the ability to form an intramolecular hydrogen bond between the amine and carboxylic acid groups. bgsu.eduaip.org This intramolecular hydrogen bond can perturb the electronic structure of the indole chromophore. bgsu.eduaip.org Isotopic substitution, such as perdeuteration of tryptophan, leads to a lowering of UV resonance Raman band frequencies and a short-wave shift in the UV-absorption and fluorescence spectra, which can be used to analyze protein structure and complexation. researchgate.net
Fluorescence Spectroscopy for Probing this compound Microenvironments
The intrinsic fluorescence of the indole side chain makes this compound a valuable probe for its local microenvironment. wikipedia.org The fluorescence emission spectrum of tryptophan is sensitive to factors such as polarity, pH, temperature, and the presence of quenchers. researchgate.net Generally, an increase in the microenvironment's polarity leads to a decrease in the fluorescence signal. researchgate.net The fluorescence quantum yield of tryptophan can be quenched by electron transfer from the indole ring to a nearby amide group, a process influenced by the polarity of the solvent and the pH of the solution. scirp.org
Studies on tryptophan-containing polymers have shown that the fluorescence emission spectra are governed by the tryptophan residues and that changes in pH can cause a slight shift in the emission maximum due to modifications in the microenvironment surrounding the indole ring. core.ac.uk The fluorescence of tryptophan-based copolymers can be quenched by nitro-aromatic compounds, suggesting their potential use in sensor applications. lew.ro
X-ray Crystallography and Solid-State Analysis of this compound
X-ray crystallography provides precise atomic-level details of the structure of this compound in the solid state. Several polymorphic forms of L-tryptophan have been identified. acs.org The α-form crystallizes in the P1 space group with 16 independent molecules in the asymmetric unit (Z' = 16). acs.org A second polymorph, the β-form, was obtained from gas-phase crystallization and has a P2₁ space group with Z' = 2. acs.org More recently, a new α' polymorph was discovered, also in the P1 space group but with a smaller unit cell (Z' = 4). acs.org In this α' form, the molecules form a 2D supramolecular framework based on hydrophilic layers held together by N–H···O hydrogen bonds. acs.org
The crystal structure of human tryptophan 2,3-dioxygenase in complex with tryptophan has been determined, revealing the interactions of the amino acid within the enzyme's active site. rcsb.org NMR crystallography, which combines solid-state NMR with X-ray crystallography and computational chemistry, has been used to characterize intermediates in enzymes like tryptophan synthase, providing detailed information on protonation states and chemical structure. researchgate.netbiorxiv.orgacs.org
Table 2: Crystallographic Data for a Tryptophan-Containing Protein Complex
| Parameter | Value |
| PDB ID | 6UD5 rcsb.org |
| Method | X-RAY DIFFRACTION rcsb.org |
| Resolution | 2.05 Å rcsb.org |
| R-Value Free | 0.217 rcsb.org |
| R-Value Work | 0.183 rcsb.org |
| Total Structure Weight | 184.94 kDa rcsb.org |
| Atom Count | 12,705 rcsb.org |
Source: RCSB Protein Data Bank. rcsb.org
Computational Approaches to this compound Conformation
Computational methods, particularly molecular dynamics simulations, offer a dynamic perspective on the conformational landscape of this compound.
Molecular Dynamics Simulations of this compound in Solution
Molecular dynamics (MD) simulations are used to study the behavior of this compound in aqueous solutions and its interactions with other molecules. These simulations have been employed to investigate the interaction between L-tryptophan and polypyrrole oligomers, revealing that the most significant interactions occur between the indole ring of tryptophan and the pyrrole (B145914) pentamer. usc.edu.co The simulations showed that attractions between the nitrogens of the oligomer chain and the tryptophan heterocycle cause the amino acid to "walk" on the oligomer surface. usc.edu.co
MD simulations of a single tryptophan molecule in water have been performed using different water models to understand its hydration and dynamics. researchgate.net The reorientation time of tryptophan was found to be strongly dependent on the water model used. researchgate.net Furthermore, MD simulations have been used to study the self-assembly of tryptophan derivatives into hydrogels, indicating that π–π stacking and hydrogen bonding are the primary driving forces. mdpi.com These simulations typically involve creating a system with multiple molecules in a periodic box of water, followed by energy minimization and equilibration steps before a production run to observe the dynamic behavior. mdpi.comtandfonline.com
Quantum Chemical Calculations of this compound Molecular Geometry and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate relationship between the structure and electronic nature of biomolecules like this compound (L-tryptophan). These computational methods provide detailed insights into molecular geometry, conformational preferences, and electronic properties that govern the molecule's reactivity and biological function.
Molecular Geometry and Conformational Analysis
The structural flexibility of L-tryptophan, arising from rotations around several single bonds, gives rise to numerous possible conformations. Quantum chemical calculations are used to optimize the geometry of these conformers to find the most stable structures (minima on the potential energy surface).
Theoretical studies using methods like DFT with the B3LYP functional and basis sets such as cc-pVTZ or 6-311++G(d,p) have been extensively performed to model the geometry of L-tryptophan. rasayanjournal.co.incyberleninka.ru These calculations have predicted the existence of multiple stable conformers in the gas phase, with energies lying within a narrow range. cyberleninka.ru The primary differences between these conformers involve the relative orientations of the carboxyl (-COOH) and amino (-NH2) groups, the main chain, and the indole side chain. cyberleninka.ruresearchgate.net The stability of these conformers is often dictated by the formation of intramolecular hydrogen bonds, such as between the amino group and the carbonyl oxygen (H₂N···HO). cyberleninka.ruresearchgate.net
Gas-phase electron diffraction studies, in conjunction with quantum chemical calculations, have confirmed that at experimental temperatures (e.g., 495 K), L-tryptophan exists as a mixture of at least two low-energy conformers. cyberleninka.ruresearchgate.net DFT calculations have also been used to optimize the geometry of the zwitterionic form of DL-tryptophan, showing excellent agreement with experimental data from X-ray diffraction. dergipark.org.tr
Below is a table comparing selected optimized geometrical parameters from DFT calculations with experimental X-ray diffraction data for the zwitterionic form of tryptophan.
Table 1: Selected Geometrical Parameters of Zwitterionic Tryptophan (Bond Lengths in Å, Angles in °)
| Parameter | Type | Calculated (DFT/B3LYP) dergipark.org.tr | Experimental (X-Ray) dergipark.org.tr |
|---|---|---|---|
| Cα-Cβ | Bond Length | 1.549 | 1.542(1) |
| N-Cα | Bond Length | 1.492 | 1.492(1) |
| Cα-C' | Bond Length | 1.554 | 1.536(1) |
| N-Cα-Cβ | Bond Angle | 109.91 | 110.8(1) |
| Cβ-Cα-C' | Bond Angle | 111.08 | 111.4(1) |
| N-Cα-C' | Bond Angle | 110.03 | 109.6(1) |
| N-Cα-Cβ-Cγ | Dihedral Angle (χ1) | -69.89 | -64.8(1) |
| Cα-Cβ-Cγ-Cδ1 | Dihedral Angle (χ2) | 107.59 | 107.9(1) |
Electronic Properties
The electronic properties of L-tryptophan are crucial for its role in various chemical and biological processes, including its antioxidant activity and its function in proteins.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy (E_HOMO) relates to the ability to donate an electron, while the LUMO energy (E_LUMO) relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability; a smaller gap generally implies higher chemical reactivity. rsc.orgpnas.org
Quantum chemical calculations have been used to determine these orbital energies for L-tryptophan. For instance, DFT calculations (M06-2X/6-311++G(d,p)) have shown that in the gas phase, L-tryptophan has a HOMO-LUMO gap of 6.76 eV. rsc.org This relatively large gap suggests high chemical stability. rasayanjournal.co.in Studies have also revealed that the HOMO-LUMO gap tends to decrease for amino acids that were incorporated later into the genetic code, indicating an evolutionary selection for increased redox reactivity. pnas.org
Molecular Electrostatic Potential (MEP)
MEP maps are another valuable output of quantum chemical calculations. They illustrate the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For L-tryptophan, theoretical analyses have shown that electron-donating regions are primarily located over the aromatic indole ring and the heteroatoms (nitrogen and oxygen). rsc.org The hydrogen atoms of the amine and hydroxyl groups are identified as preferential sites for nucleophilic attack. rsc.org
Other Electronic Parameters
The table below summarizes key electronic properties of L-tryptophan calculated using DFT methods.
Table 2: Calculated Electronic Properties of L-Tryptophan
| Property | Value | Computational Method | Phase | Source |
|---|---|---|---|---|
| HOMO Energy (E_HOMO) | -7.02 eV | M06-2X/6-311++G(d,p) | Gas | rsc.org |
| LUMO Energy (E_LUMO) | -0.26 eV | M06-2X/6-311++G(d,p) | Gas | rsc.org |
| HOMO-LUMO Gap (ΔE) | 6.76 eV | M06-2X/6-311++G(d,p) | Gas | rsc.org |
| HOMO-LUMO Gap (ΔE) | 7.03 eV | M06-2X/6-311++G(d,p) | Water | rsc.org |
| Dipole Moment (µ) | 6.849 Debye | DFT/B3LYP/6-311++G(d,p) | Not Specified | rasayanjournal.co.in |
| Ionization Energy (IE) | 175.7 kcal/mol | M06-2X/6-311++G(d,p) | Gas | rsc.org |
Biochemical and Biological Research Applications of 2 Amino L Tryptophan
2-Amino-L-tryptophan in Enzyme Inhibition and Activation Studies
The interaction of this compound with various enzymes has been a subject of intense research, providing significant insights into catalytic mechanisms and regulatory pathways. It can act as both a substrate and a modulator of enzyme activity, often exhibiting complex inhibitory or activating effects.
Mechanistic Investigations of Enzyme-2-Amino-L-tryptophan Interactions
This compound is a key player in the kynurenine (B1673888) pathway, where its catabolism is initiated by the heme-containing enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). acs.orgfrontiersin.orgmdpi.com The overexpression of these enzymes is implicated in creating an immunosuppressive environment in the context of tumors by depleting L-tryptophan and generating bioactive metabolites. frontiersin.orgmdpi.com
A notable characteristic of human IDO1 (hIDO1) is its inhibition at high concentrations of its own substrate, this compound. acs.org The mechanism behind this substrate inhibition has been a topic of investigation. One proposed mechanism suggests that the order of substrate binding is concentration-dependent. acs.orgrsc.org At low this compound concentrations, oxygen binds to the enzyme's heme iron first, followed by this compound. acs.orgfrontiersin.org However, at high concentrations, this compound can out-compete oxygen for initial binding to the enzyme. acs.orgfrontiersin.org This reversal of binding order, where the bulky this compound binds first, can hinder the subsequent access and binding of oxygen to the heme iron, thereby preventing the formation of the catalytically active ternary complex and leading to inhibition of the enzyme. frontiersin.org This sequential binding model is considered sufficient to explain the self-inhibition phenomenon of hIDO1. frontiersin.org
Similarly, tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) synthesis, is also inhibited by high concentrations of this compound. nih.gov Kinetic analyses of TPH inhibitors have suggested an ordered binding mechanism where the pterin (B48896) cofactor must bind before this compound can. nih.gov This is consistent with the observation of substrate inhibition at elevated this compound levels. nih.gov
| Enzyme | Interaction with this compound | Mechanistic Detail |
| Indoleamine 2,3-dioxygenase (IDO1) | Substrate, High-concentration Inhibitor | At high concentrations, this compound binds before O₂, preventing the formation of the active enzyme-substrate-ligand complex. acs.orgfrontiersin.org |
| Tryptophan 2,3-dioxygenase (TDO) | Substrate | Initiates the first step in the kynurenine pathway of this compound catabolism. frontiersin.org |
| Tryptophan Hydroxylase (TPH) | Substrate, High-concentration Inhibitor | An ordered binding mechanism where the pterin cofactor binds first is implicated in substrate inhibition. nih.gov |
| Tryptophan Synthase (TrpS) | Substrate | Catalyzes the final step in the biosynthesis of this compound from L-serine and indole (B1671886). nih.gov |
Substrate Mimicry by this compound in Enzymatic Reactions
The principle of substrate mimicry, where a molecule structurally resembles a natural substrate, is a powerful tool for studying enzyme mechanisms. Analogues of this compound have been designed and synthesized to act as mechanistic probes. rsc.org For instance, cyclopropane-containing analogues of this compound have been developed to investigate the catalytic cycle of IDO1. rsc.org These mimics are designed to intercept putative radical intermediates in the metabolic pathway, which could lead to rapid ring-opening and the formation of covalently bound intermediates, thereby providing insights into the reaction mechanism. rsc.org
One such β,β′-cyclopropyl tryptophan substrate mimic, compound 17 , demonstrated significant inhibition of IDO1. rsc.org Interestingly, its inhibitory profile was distinct from known competitive inhibitors, suggesting it might bind at a recently discovered allosteric site rather than the active site, highlighting the complexity of enzyme-substrate interactions. rsc.org
In another context, 5-(2-18F-Fluoroethoxy)-L-tryptophan was investigated as a substrate for the system L amino acid transporter (LAT), which is often upregulated in tumors. snmjournals.org This demonstrates how modified versions of this compound can mimic the natural amino acid to gain entry into cells via specific transport systems, a property exploited for tumor imaging. snmjournals.org However, this particular analogue was found not to be a substrate for aromatic L-amino acid decarboxylase (AADC), another enzyme for which this compound is a substrate, suggesting that modifications to the indole ring can significantly alter substrate specificity. snmjournals.org
Utilization of this compound as a Molecular Probe in Research
The intrinsic fluorescence of the indole side chain of this compound makes it a natural molecular probe for studying protein structure and dynamics. wikipedia.org However, to overcome the limitations of its natural photophysical properties, researchers have developed advanced strategies involving fluorescent and isotopic labeling. rsc.org
Fluorescent Labeling Strategies with this compound Analogs
While naturally fluorescent, the application of this compound in imaging has been limited by its modest optical properties and its potential presence at multiple sites within a protein. rsc.orgrsc.org To address this, synthetic chemists have developed a variety of unnatural, fluorescent analogues of this compound with enhanced photophysical characteristics. rsc.orgrsc.org
A key strategy involves the chemical modification of the indole ring. rsc.org For example, highly fluorescent C-2 arylated L-tryptophan analogues have been produced using palladium-mediated C–H bond functionalization. rsc.org These modifications can lead to analogues with significantly brighter and red-shifted fluorescence emission compared to the natural amino acid. rsc.org Another approach involves designing analogues that act as close structural mimics but possess superior fluorescent properties, such as those containing carbazole (B46965) side-chains. rsc.org
A particularly innovative strategy involves the creation of a fluorescent L-amino acid that mimics this compound and exhibits excited-state intramolecular proton transfer (ESIPT), resulting in dual emission that is sensitive to hydration. acs.orgresearchgate.netnih.gov This analogue, bearing a 2-(2-furyl)-3-hydroxychromone moiety, was successfully incorporated into a peptide. acs.orgresearchgate.net Its fluorescence properties changed significantly upon binding to nucleic acids, corresponding to local dehydration, making it a powerful probe for studying peptide-nucleic acid interactions. acs.orgresearchgate.netnih.gov
| Fluorescent Analog Strategy | Modification | Key Feature | Research Application |
| C-2 Arylation | Palladium-catalyzed addition of aryl groups at the C-2 position of the indole ring. rsc.org | Red-shifted and more intense fluorescence compared to L-tryptophan. rsc.org | Probing protein structure and function with enhanced sensitivity. |
| Carbazole Side-Chains | Insertion of an aromatic ring to create a carbazole moiety. rsc.org | Acts as a close structural mimic of L-tryptophan with brighter fluorescence. rsc.org | Imaging of proteins and peptides with minimal structural disruption. rsc.org |
| ESIPT Fluorophore | Replacement of the indole with a 2-(2-furyl)-3-hydroxychromone moiety. acs.orgresearchgate.net | Hydration-sensitive dual emission. acs.orgresearchgate.net | Site-selective probing of peptide-nucleic acid complexes. acs.orgnih.gov |
| BODIPY Chromophores | Incorporation of BODIPY dyes at the C-2 position of the indole ring. rsc.org | Strong fluorescent properties. rsc.org | Optical imaging of biological processes like chemotherapy-induced cell death. rsc.org |
Isotopic Labeling of this compound for Mechanistic and Metabolomic Studies
Isotopically labeled amino acids are indispensable tools for the detailed analysis of biological systems. rsc.org Selective isotopic substitution in this compound with heavy isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is crucial for elucidating metabolic pathways and the kinetic properties of enzymes. rsc.orgmedchemexpress.com These labeled compounds can be traced and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.com
Isotope-labeled this compound is widely used in metabolomics to study the flux through metabolic pathways, such as the kynurenine pathway. biocrates.comnih.gov For instance, administering labeled this compound to subjects allows researchers to track the formation and accumulation of its various metabolites over time. nih.gov
Enzymatic synthesis provides an attractive route for producing isotopically pure this compound analogues. rsc.org For example, a biocatalytic cascade has been developed that allows for modular isotope incorporation. (2-13C) substitution can be achieved using commercially available (2-13C)Glycine, while deuteration at the α-position (2-²H) can be accomplished through exchange with a deuterated solvent like D₂O. rsc.org Researchers have also used enzymes like tryptophan synthase to synthesize various isotopologues, including [2-¹³C₁]-, [3-¹³C₁]-, and [2-D₁]-L-tryptophan, to track the fate of individual atoms in enzymatic reactions. acs.org These labeled substrates are instrumental in dissecting complex reaction mechanisms, such as the conversion of tryptophan to other molecules by diiron oxidases. acs.orgbiorxiv.org
This compound in Peptide and Protein Engineering
The unique properties of the this compound side chain, particularly its size and ability to form hydrogen bonds and hydrophobic interactions, give it a significant role in determining the structure and function of peptides and proteins. mdpi.com It is often found at protein-protein interfaces and plays a crucial role in anchoring membrane proteins within the cell membrane. wikipedia.orgmdpi.com
Protein engineering often involves the substitution of this compound with its natural or unnatural analogues to probe or modify protein function. cambridge.org Substituting this compound with other aromatic amino acids like phenylalanine or tyrosine, or with non-natural analogues, can help elucidate the specific contributions of its indole ring to protein stability, folding, and binding interactions. cambridge.org
Furthermore, engineered enzymes are being used to modify this compound residues within peptides and proteins directly. For example, tryptophan halogenase enzymes have been engineered to expand their substrate scope beyond the free amino acid to include C-terminal tryptophan residues in synthetic peptides. mdpi.com This enzymatic halogenation can be coupled with other chemical reactions, like Suzuki-Miyara cross-coupling, to introduce further modifications, opening up new avenues for creating peptides and proteins with novel functionalities. mdpi.com
Non-canonical Amino Acid Incorporation of this compound
No specific studies detailing the methods or efficiency of incorporating this compound into peptides or proteins were found.
Impact of this compound on Peptide/Protein Conformation and Function
No research data was identified that investigates the structural or functional consequences of incorporating this compound into a polypeptide chain. Studies on other tryptophan analogs show that such substitutions can influence protein folding and activity, but these findings cannot be extrapolated to this compound without direct evidence. acs.orgresearchgate.net
Role of this compound in Cell-Free Biological Systems and Model Organisms
There is no available information on the specific use, effects, or metabolic fate of this compound within in vitro translation systems or in common model organisms like Escherichia coli. While E. coli is frequently used for producing L-tryptophan and its derivatives frontiersin.orgeuropa.eueuropa.eumdpi.com, its interaction with this compound has not been documented in the accessible literature.
Due to the absence of specific data for this compound, providing content for the requested outline would require speculation or the incorrect application of data from other compounds, which would not meet the required standards of scientific accuracy.
Advanced Analytical Methodologies for 2 Amino L Tryptophan Research
Chromatographic Separation Techniques for 2-Amino-L-tryptophan
Chromatographic techniques are fundamental in the analysis of this compound, enabling its separation from complex matrices and the resolution of its enantiomeric forms. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed methods in this regard.
High-Performance Liquid Chromatography (HPLC) of this compound Enantiomers
The separation of this compound from its D-enantiomer is crucial in many fields of study. HPLC is a primary method for achieving this chiral separation. cabidigitallibrary.org There are three main HPLC strategies for separating enantiomers: the use of a chiral stationary phase (CSP), the use of a chiral mobile phase additive, or pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column. cabidigitallibrary.org
One common approach involves derivatization. For instance, reacting this compound with O-phthaldialdehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine or N-isobutyryl-L-cysteine, forms fluorescent diastereomeric isoindoles. These can then be separated on a reversed-phase column (e.g., C18) and detected with high sensitivity using a fluorescence detector.
Another effective method utilizes chiral stationary phases. Macrocyclic glycopeptide-based CSPs, like those using teicoplanin, are particularly successful in resolving underivatized amino acid enantiomers. sigmaaldrich.com These columns can operate with both organic and aqueous mobile phases, making them suitable for the polar and ionic nature of amino acids. sigmaaldrich.com The separation mechanism on these CSPs is complex, involving multiple interactions such as hydrogen bonding, ionic interactions, and steric hindrance. The choice of mobile phase, including the type of organic modifier and its concentration, significantly influences retention and selectivity. sigmaaldrich.com For example, a study using a teicoplanin-based column demonstrated that enantioselectivity for amino acids increased with the concentration of the organic modifier in the mobile phase. sigmaaldrich.com
Two-dimensional HPLC (2D-HPLC) has also been employed for the robust separation of amino acid enantiomers in complex samples like dietary supplements. nih.govresearchgate.net This heart-cutting technique involves an initial separation on an achiral column (like C18 or HILIC) followed by the transfer of the targeted amino acid fraction to a second-dimension chiral column (e.g., a teicoplanin-based column) for enantiomeric resolution. nih.govresearchgate.net
| HPLC Method | Stationary Phase | Mobile Phase Example | Detection | Key Finding |
| Chiral Derivatization | Reversed-phase C18 | Gradient of phosphate (B84403) buffer and methanol (B129727)/acetonitrile | Fluorescence (Ex: 325nm, Em: 420nm) | Effective separation of D- and L-Tryptophan diastereomers. cabidigitallibrary.org |
| Chiral Stationary Phase | Teicoplanin-based (Astec CHIROBIOTIC T) | Methanol/water with formic acid | Mass Spectrometry (MS) | A single mobile phase system can resolve most common amino acid enantiomers. sigmaaldrich.com |
| 2D-HPLC | 1D: C18, 2D: Teicoplanin | 1D: Methanol/2 mM sodium 1-octanesulfonate; 2D: Methanol/2 mM sodium 1-octanesulfonate | UV/Vis | Achieved baseline resolution (Rs > 1.5) for phenylalanine and tryptophan enantiomers. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Metabolites
GC-MS is a highly sensitive and specific technique for the analysis of this compound metabolites. Due to the low volatility and polar nature of amino acids and their derivatives, a crucial step in GC-MS analysis is chemical derivatization. researchgate.net This process converts the analytes into more volatile and thermally stable compounds suitable for gas chromatography.
A common derivatization strategy is silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace active hydrogens in the amino, carboxyl, and indole (B1671886) ring N-H groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. researchgate.netnih.gov MTBSTFA is often preferred as it forms more stable derivatives that are less sensitive to moisture. researchgate.net The derivatized metabolites are then separated on a capillary GC column and detected by a mass spectrometer, which provides both quantitative data and structural information based on the fragmentation patterns.
Another derivatization approach involves a two-step procedure: esterification of the carboxyl group with an alcohol (e.g., methanol or propanol) under acidic conditions, followed by acylation of the amino and indole groups with an agent like pentafluoropropionic anhydride (B1165640) (PFPA). pensoft.netnih.gov This method also yields volatile derivatives suitable for GC-MS analysis. nih.gov
GC-MS has been successfully applied to determine indole-containing metabolites of tryptophan, such as indole-3-acetic acid (3IAA) and 5-hydroxyindole-3-acetic acid (5HIAA), in biological samples like serum and cerebrospinal fluid. nih.govresearchgate.net Sample preparation often involves an extraction step, such as microextraction by packed sorbent (MEPS), prior to derivatization to concentrate the analytes and remove interfering matrix components. nih.govresearchgate.net
| Metabolite Class | Derivatization Reagent(s) | GC Column Example | Key Application |
| Indolic Acids (e.g., 3IAA, 5HIAA) | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Capillary column (e.g., HP-5MS) | Determination in serum and cerebrospinal fluid. nih.govresearchgate.net |
| General Amino Acids | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Capillary column (e.g., SLB™-5ms) | Analysis of amino acid profiles in biological samples. researchgate.net |
| Various Amino Acids and Metabolites | 2 M HCl in Methanol, then Pentafluoropropionic Anhydride (PFPA) | Capillary column | Simultaneous measurement in human urine. nih.gov |
Mass Spectrometry-Based Profiling of this compound
Mass spectrometry (MS) is an indispensable tool for the study of this compound, offering high sensitivity and specificity for both structural elucidation and quantitative analysis.
Tandem Mass Spectrometry (MS/MS) for Structural Identification of this compound Conjugates
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural characterization of this compound and its conjugates. This method involves the selection of a specific precursor ion (e.g., the protonated molecule [M+H]+ of the analyte), followed by its fragmentation through collision-induced dissociation (CID), and subsequent analysis of the resulting product ions. The fragmentation pattern provides a structural fingerprint of the molecule.
For this compound, a characteristic fragmentation pathway in positive ion mode involves the neutral loss of ammonia (B1221849) (NH3) from the protonated molecule, leading to a prominent product ion. researchgate.net This fragmentation is a diagnostic feature used for its identification. researchgate.net
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is particularly effective for analyzing complex mixtures. nih.gov This online technique allows for the separation of different compounds before they enter the mass spectrometer, enabling the individual structural analysis of numerous components in a single run. nih.gov LC-MS/MS has been instrumental in identifying various contaminants and conjugates of L-tryptophan, such as 1,1'-ethylidenebis(tryptophan) (B41408) and 2-(3-indolylmethyl)-L-tryptophan, by comparing their MS/MS spectra with those of known standards. nih.gov Furthermore, this technique has been applied to investigate novel amino acid-conjugated bile acids, including tryptophan conjugates, which are metabolites produced by the gut microbiome. rsc.orgchemrxiv.org The fragmentation rules for these conjugates have been systematically studied to create semi-empirical MS/MS libraries for their rapid identification in biological samples. rsc.org
Characteristic MS/MS Fragmentation of [this compound+H]+
| Precursor Ion (m/z) | Collision Energy | Key Product Ions (m/z) | Interpretation |
|---|
Quantitative Analysis of this compound in Biological and Research Extracts
The quantitative analysis of this compound in various matrices, such as plasma, serum, and feedingstuffs, is critical for clinical and nutritional research. europa.eudiva-portal.orgresearchgate.net LC-MS/MS is the gold standard for this purpose due to its high selectivity and sensitivity, often operating in the multiple reaction monitoring (MRM) mode. researchgate.net
In an MRM experiment, specific precursor-to-product ion transitions for the analyte and a stable isotope-labeled internal standard are monitored. This highly specific detection method minimizes interferences from the sample matrix, allowing for accurate and precise quantification. For example, a common transition monitored for tryptophan is m/z 205.1 -> 188.1.
Methods have been developed for the simultaneous quantification of this compound and its major metabolites in the kynurenine (B1673888) and serotonin (B10506) pathways. researchgate.netmdpi.com These methods typically involve a protein precipitation step to clean up the sample, followed by separation using reversed-phase or HILIC chromatography and detection by MS/MS. researchgate.netmdpi.com The use of stable isotope-labeled internal standards, such as 13C11,15N2-L-tryptophan, is essential for correcting for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision. diva-portal.org
The limits of detection (LOD) and quantification (LOQ) for these methods are typically in the nanomolar to low micromolar range, making them suitable for measuring physiological concentrations in biological fluids. cabidigitallibrary.orgd-nb.info
| Analytical Method | Sample Matrix | Internal Standard Example | Typical LOQ |
| HPLC-Fluorescence | Protein Hydrolysates | Not specified | 9.1 ng/injection (L-Trp) cabidigitallibrary.org |
| LC-MS/MS | Human Plasma | 13C11,15N2-L-tryptophan | 0.05 µM diva-portal.org |
| GC-MS | Human Urine | Not specified | 0.3-30 µmol/L d-nb.info |
| LC-MS/MS | Human Serum | Stable isotope-labeled analogues | 52.7 µM (Median concentration) mdpi.com |
Electrophoretic and Other Advanced Methods for this compound Analysis
Beyond chromatography and mass spectrometry, electrophoretic methods offer alternative and complementary approaches for the analysis of this compound. Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.
CE can be used for the analysis of underivatized amino acids, including this compound, in complex samples like plant foliage extracts. oup.com The separation is based on the charge-to-size ratio of the analytes in a specific buffer system. Detection is often performed using UV-Vis absorbance.
For enhanced sensitivity, CE can be coupled with more sensitive detection schemes. For example, a capillary electrophoresis-chemiluminescence (CE-CL) method has been developed for the determination of L-tryptophan. This method is based on the inhibitory effect of L-tryptophan on a chemiluminescent reaction, providing a highly sensitive detection system with a limit of detection in the nanomolar range.
Another advanced approach involves combining CE with preconcentration techniques to analyze trace amounts of tryptophan derivatives. A method combining homogeneous liquid-liquid extraction with a sweeping technique in micellar electrokinetic chromatography (MEKC) has been shown to achieve detection limits at the 10⁻⁸ mol/L level. jst.go.jp
Other non-chromatographic methods for tryptophan analysis include spectrophotometric and fluorescence-based assays. tandfonline.comresearchgate.net A rapid colorimetric method, for instance, uses the enzyme tryptophanase to convert tryptophan to indole, which then reacts with hydroxylamine (B1172632) to produce a colored product that can be quantified. nih.gov While these methods can be simple and rapid, they may lack the specificity and resolving power of chromatographic and electrophoretic techniques, especially for complex samples containing multiple tryptophan derivatives or interfering substances. nih.govmdpi.com
Future Directions and Emerging Research Avenues for 2 Amino L Tryptophan
Novel Synthetic Approaches for 2-Amino-L-tryptophan and its Diverse Analogs
The demand for structurally diverse this compound analogs for various applications, from therapeutic development to fundamental biological studies, has spurred the development of innovative synthetic methodologies. acs.orgrsc.org Traditional synthetic routes are often lengthy and require cumbersome protecting group strategies. acs.org Consequently, current research is focused on creating more efficient, stereoselective, and modular approaches.
A significant area of advancement is the use of transition metal catalysis. For instance, palladium-mediated C-H bond functionalization has emerged as a powerful tool for the direct arylation of the indole (B1671886) ring at the C-2 position, leading to novel and highly fluorescent L-tryptophan analogs. rsc.org Similarly, a recently reported method involving a sequence of Stille coupling, azidation, and photoinduced nitrene insertion provides a direct and stereoselective route to functionalized tryptophan peptides. thieme.de Another innovative approach utilizes a concerted catalysis of gold and zinc for the reaction of aryl hydroxylamine (B1172632) and chiral alkyne, synthesizing a series of chiral tryptophan derivatives with high regioselectivity. google.com
Furthermore, enzymatic and chemoenzymatic strategies are gaining prominence. The use of engineered tryptophan synthase (TrpS) enzymes, particularly the β-subunit (TrpB), offers a biocatalytic platform for the synthesis of a wide range of tryptophan analogs from indole derivatives and L-serine. acs.orggoogle.compnas.org This approach is particularly valuable for producing enantiomerically pure compounds. rsc.org Researchers are also exploring the use of chiral auxiliaries in Strecker amino acid synthesis to produce optically pure (S)-tryptophan analogs. rsc.org
These novel synthetic strategies are not only expanding the chemical space of accessible this compound analogs but are also facilitating the synthesis of complex natural products and their derivatives. thieme.dechim.it
Table 1: Emerging Synthetic Methodologies for this compound Analogs
| Methodology | Key Features | Example Application |
| Palladium-Mediated C-H Functionalization | Direct arylation at the C-2 position of the indole ring. rsc.org | Synthesis of highly fluorescent L-tryptophan analogs. rsc.org |
| Stille Coupling/Azidation/Nitrene Insertion | Stereoselective introduction of modified tryptophans into peptides. thieme.de | Synthesis of functionalized tryptophan peptides. thieme.de |
| Gold and Zinc Co-catalysis | High regioselectivity in the synthesis of chiral tryptophan derivatives. google.com | Preparation of a diverse library of chiral tryptophan analogs. google.com |
| Engineered Tryptophan Synthase (TrpB) | Biocatalytic, enantioselective synthesis from indole analogs and L-serine. acs.orggoogle.com | Production of various tryptophan analogs, including those with non-native substituents. acs.orgpnas.org |
| Chiral Auxiliary-Facilitated Strecker Synthesis | Production of optically pure (S)-tryptophan analogs. rsc.org | Synthesis of argyrin A and its analogs. rsc.org |
Advanced Computational Studies on this compound Molecular Recognition and Interactions
Computational methods are becoming indispensable tools for understanding the intricate molecular interactions that govern the function of this compound and its derivatives. These studies provide valuable insights at an atomic level, guiding the design of new molecules with enhanced properties and specific biological activities.
Molecular dynamics (MD) simulations are being employed to investigate the chiral separation mechanisms of dansylated tryptophan derivatives with molecular micelles, revealing the importance of hydrogen bonding in chiral recognition. scirp.org Such computational analyses can predict binding free energies that correlate well with experimental observations. scirp.org For instance, studies have shown that the L-enantiomer of Dansyl-Tryptophan forms more stable hydrogen bonds with a chiral selector compared to its D-enantiomer, explaining the experimentally observed chiral separation. scirp.org
Density functional theory (DFT) computational studies have been instrumental in elucidating the mechanisms of synthetic reactions, such as the palladium-catalyzed C-H glycosylation of tryptophan. chinesechemsoc.org These calculations can support proposed reaction mechanisms, like a concerted oxidative addition for the stereospecific functionalization of a palladacycle intermediate. chinesechemsoc.org
Furthermore, computational modeling is being used to understand the molecular recognition of L-tryptophan by enzymes. Structural and biochemical studies of tryptophan 2,3-dioxygenase (TDO) have, with the aid of high-resolution crystal structures, defined the molecular mechanism for substrate recognition. pnas.org These studies have identified key electrostatic and hydrogen-bonding interactions between the carboxylate and ammonium (B1175870) groups of L-tryptophan and the enzyme, as well as a propionate (B1217596) group of the heme cofactor, which dictates the L-stereospecificity. pnas.org Computational analyses of protein structures also highlight the importance of tryptophan's large, hydrophobic surface area in protein-protein interactions. rsc.org
These computational approaches are not only deepening our fundamental understanding but are also accelerating the rational design of novel this compound-based molecules for therapeutic and biotechnological applications.
Untapped Biosynthetic Potential of this compound Pathways in Underexplored Microorganisms
While the biosynthesis of L-tryptophan is well-characterized in model organisms like Escherichia coli and Saccharomyces cerevisiae, a vast and largely untapped reservoir of biosynthetic potential lies within underexplored microorganisms. wikipedia.orgfrontiersin.orgmdpi.com These organisms, thriving in diverse and often extreme environments, may harbor novel enzymes and regulatory mechanisms for tryptophan metabolism that can be harnessed for biotechnological purposes. frontiersin.orgnih.gov
The core L-tryptophan biosynthetic pathway, which proceeds from chorismate, is a target for metabolic engineering to create overproducing microbial strains for industrial applications. frontiersin.orgmdpi.com However, much of the current knowledge is based on a limited number of microbial species. nih.gov The gut microbiome, for example, contains a diverse array of bacteria that metabolize tryptophan through various pathways, including the indole, kynurenine (B1673888), and serotonin (B10506) pathways. ucc.ienih.govnih.gov Some of these microbial metabolites have significant impacts on host physiology, highlighting the potential for discovering novel bioactive compounds. nih.gov
Exploring the metabolic diversity of microorganisms could lead to the identification of enzymes with unique substrate specificities or improved catalytic efficiencies. For instance, bacteria that produce halogenated tryptophan derivatives possess halogenases that could be valuable for the synthesis of novel pharmaceutical precursors. nih.gov The investigation of tryptophan biosynthetic enzymes from various organisms has already revealed differences in regulation and inhibition, suggesting that a wider search could uncover enzymes with desirable properties for industrial fermentation processes. plos.org
The search for these novel biosynthetic pathways can be guided by genome mining and bioinformatics, followed by experimental characterization of the identified gene clusters and enzymes. This approach holds the promise of discovering new biocatalysts and developing more robust and efficient microbial cell factories for the production of this compound and its valuable derivatives. frontiersin.org
Expanding the Chemical Biology Toolkit with Engineered this compound Derivatives
Engineered this compound derivatives are emerging as powerful tools in chemical biology, enabling researchers to probe and manipulate biological systems with unprecedented precision. researchgate.net By incorporating these non-canonical amino acids into peptides and proteins, scientists can introduce novel functionalities, such as fluorescent reporters, photo-crosslinkers, and spectroscopic handles. rsc.orgaralezbio.com
Fluorescent tryptophan analogs are particularly valuable for studying protein dynamics, folding, and interactions. rsc.org For example, a fluorescent L-tryptophan analog bearing a 2-(2-furyl)-3-hydroxychromone moiety has been synthesized and incorporated into a peptide to probe its interaction with nucleic acids. nih.gov This analog exhibits dual emission that is sensitive to the local hydration environment, providing a powerful tool for monitoring binding events. nih.gov The development of tryptophan analogs with red-shifted fluorescence and large Stokes shifts is also of great interest for minimizing background fluorescence in cellular imaging experiments. acs.org
Beyond fluorescence, engineered tryptophan derivatives can be used to create peptides with enhanced properties, such as increased protease resistance and improved membrane permeability. aralezbio.com They can also be used to synthesize analogs of important signaling molecules like serotonin and melatonin (B1676174), facilitating studies of their biological roles. aralezbio.com
The site-specific incorporation of these unnatural amino acids into proteins is often achieved using sophisticated techniques like nonsense suppression methodology, where a synthetic amino acid is attached to a suppressor tRNA that recognizes a stop codon. acs.org This allows for the precise placement of the engineered tryptophan derivative within a protein of interest.
As the synthetic methodologies for producing diverse tryptophan analogs continue to advance, the chemical biology toolkit will undoubtedly expand, providing researchers with an even greater array of molecular probes to unravel the complexities of biological systems.
Q & A
Q. What genetic engineering approaches have been successful in enhancing this compound production in plant models, and how are these evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
